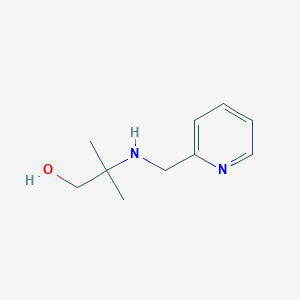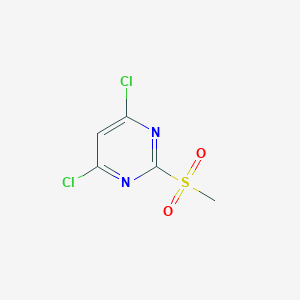
5-Acetoxi-1,2-dimetil-1H-indol-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate is a chemical compound with the CAS Number: 40945-79-7. It has a molecular weight of 275.3 and its linear formula is C15H17NO4 .
Molecular Structure Analysis
The molecular structure of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate consists of 15 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate is a solid at room temperature. It has a density of 1.2±0.1 g/cm3, a boiling point of 414.1±40.0 °C at 760 mmHg, and a flash point of 204.2±27.3 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Aplicaciones Científicas De Investigación
Medicina: Aplicaciones antivirales y antiinflamatorias
Los derivados del indol, incluido el 5-Acetoxi-1,2-dimetil-1H-indol-3-carboxilato de etilo, han demostrado ser prometedores en el campo médico debido a sus actividades biológicas. Se han estudiado sus propiedades antivirales, y algunos compuestos han mostrado actividad inhibitoria contra la influenza A y otros virus . Además, ciertos derivados del indol han demostrado actividad antiinflamatoria y analgésica, lo que podría ser beneficioso para desarrollar nuevos tratamientos para enfermedades inflamatorias .
Agricultura: Regulación del crecimiento de las plantas
En agricultura, los derivados del indol como el this compound pueden desempeñar un papel como reguladores del crecimiento de las plantas. El ácido indol-3-acético, una hormona vegetal producida por la degradación del triptófano, es un ejemplo de este tipo que es crucial para el desarrollo de las plantas . La investigación sobre compuestos similares podría conducir a la síntesis de nuevos promotores del crecimiento o protectores para los cultivos.
Ciencia de los materiales: Síntesis de nuevos materiales
El campo de la ciencia de los materiales se beneficia de la síntesis de derivados del indol para crear nuevos materiales con propiedades específicas. Estos compuestos pueden servir como reactivos en la síntesis de moléculas complejas, lo que podría conducir al desarrollo de nuevos polímeros, recubrimientos u otros materiales con características únicas .
Ciencia ambiental: Estudios de ecotoxicología
Los derivados del indol también son relevantes en la ciencia ambiental, particularmente en ecotoxicología. Comprender el impacto ambiental y las vías de degradación de estos compuestos puede informar las estrategias de control de la contaminación y gestión de residuos .
Bioquímica: Inhibición y activación de enzimas
En bioquímica, el this compound puede utilizarse para estudiar las interacciones enzimáticas. Como inhibidores o activadores, estos compuestos pueden ayudar a dilucidar los mecanismos enzimáticos o servir como herramientas en ensayos bioquímicos .
Farmacología: Desarrollo de fármacos
Por último, en farmacología, el núcleo del indol es una característica común en muchas moléculas de fármacos sintéticos. La investigación sobre derivados del indol como el this compound puede conducir al descubrimiento de nuevos fármacos con un amplio espectro de actividades biológicas, incluidos los efectos anticancerígenos, antidiabéticos y antimicrobianos .
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if swallowed or if skin irritation occurs .
Mecanismo De Acción
Target of Action
Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which could potentially be the primary targets of this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate are not fully explored yet. Indole derivatives are known to interact with multiple receptors and have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been found to have a significant role in cell biology and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Propiedades
IUPAC Name |
ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-5-19-15(18)14-9(2)16(4)13-7-6-11(8-12(13)14)20-10(3)17/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWNSBCPMQKSLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193943 | |
| Record name | 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-1,2-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40945-79-7 | |
| Record name | Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40945-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-1,2-dimethyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040945797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-1,2-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine](/img/structure/B183235.png)



![2-[(Pyridin-2-ylmethyl)amino]butan-1-ol](/img/structure/B183239.png)


![7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B183248.png)





